molecular formula C22H23NO3 B11165663 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11165663
M. Wt: 349.4 g/mol
InChI Key: PQGSOSUMKDSSMY-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazine ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

The compound has shown potential in biological and medicinal research. It exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development. Studies have also investigated its effects on various cellular pathways and its potential as a therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, reducing inflammation and cytokine production .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one
  • 9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one
  • 9-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

Compared to similar compounds, 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its specific substituents, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-5-17-15(4)18-6-7-20-19(21(18)26-22(17)24)11-23(12-25-20)16-9-13(2)8-14(3)10-16/h6-10H,5,11-12H2,1-4H3

InChI Key

PQGSOSUMKDSSMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC(=CC(=C4)C)C)OC1=O)C

Origin of Product

United States

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